4-methoxyphenyl 4-methyl-3-nitrobenzoate
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Overview
Description
4-methoxyphenyl 4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C15H13NO5 It is a derivative of benzoic acid, featuring a methoxy group and a nitro group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 4-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of 4-methoxyacetophenone to form 4-methoxy-3-nitroacetophenone, followed by esterification with 4-methylbenzoic acid. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other strong bases are employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-methoxyphenyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxyphenyl 2-methyl-3-nitrobenzoate
- 4-methoxy-3-nitroacetophenone
- Methyl 4-fluoro-3-nitrobenzoate
Uniqueness
The combination of a methoxy group and a nitro group on the aromatic ring provides distinct properties compared to similar compounds .
Properties
IUPAC Name |
(4-methoxyphenyl) 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-10-3-4-11(9-14(10)16(18)19)15(17)21-13-7-5-12(20-2)6-8-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSDBPYQMYGSBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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